(2S,3S)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid
Description
Properties
IUPAC Name |
(2S,3S)-4-(4-chloroanilino)-2,3-dihydroxy-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO5/c11-5-1-3-6(4-2-5)12-9(15)7(13)8(14)10(16)17/h1-4,7-8,13-14H,(H,12,15)(H,16,17)/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBJYGCSAOHRPK-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(C(C(=O)O)O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)[C@H]([C@@H](C(=O)O)O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46834-56-4 | |
| Record name | (2S,3S)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(2S,3S)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid, with the CAS number 46834-56-4, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 259.64 g/mol
- CAS Number : 46834-56-4
- PubChem CID : 14270103
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 259.64 g/mol |
| Boiling Point | Not available |
| GHS Pictogram | Warning |
| Hazard Statements | H315-H319-H335 |
The compound exhibits several biological activities, primarily through its interaction with various cellular pathways and molecular targets:
- Antioxidant Activity : Studies indicate that this compound may possess antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells .
- Anti-inflammatory Effects : Research has shown potential anti-inflammatory actions, possibly mediated through the inhibition of pro-inflammatory cytokines .
- Antimicrobial Properties : The compound has demonstrated activity against various pathogens, suggesting its potential as an antimicrobial agent .
Therapeutic Implications
The biological activities of this compound make it a candidate for various therapeutic applications:
- Cancer Treatment : Due to its ability to induce apoptosis and modulate cell cycle progression, it may be explored as a treatment option in oncology .
- Infection Control : Its antimicrobial properties could be beneficial in developing new antibiotics or adjunct therapies for resistant infections .
Case Study 1: Antioxidant Properties
A study investigated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated that the compound effectively reduced oxidative stress markers in vitro, highlighting its potential for protecting cells from oxidative damage.
Case Study 2: Antimicrobial Activity
In vitro tests against various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity. It was particularly effective against Gram-positive bacteria, suggesting its potential use in treating bacterial infections resistant to conventional antibiotics.
Research Findings Summary
| Study Focus | Key Findings |
|---|---|
| Antioxidant Activity | Effective in reducing oxidative stress markers |
| Antimicrobial Efficacy | Significant activity against Gram-positive bacteria |
| Apoptosis Induction | Induces apoptosis in cancer cell lines |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that (2S,3S)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid exhibits potential anticancer properties. Research published in Tetrahedron highlighted its efficacy against specific cancer cell lines, demonstrating the ability to induce apoptosis and inhibit tumor growth . The presence of the chlorophenyl group is believed to enhance its interaction with cellular targets involved in cancer progression.
Enzyme Inhibition
This compound has also been investigated for its role as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are critical in metabolic pathways linked to diseases such as diabetes and obesity. For instance, studies have suggested that it can inhibit α-glucosidase activity, which plays a significant role in carbohydrate metabolism .
Antioxidant Properties
The antioxidant capacity of this compound has been explored in various biochemical assays. Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases . This property could be particularly beneficial in developing nutraceuticals aimed at improving health outcomes related to oxidative damage.
Drug Formulation
Given its favorable solubility and stability profile, this compound may serve as a promising candidate for drug formulation. Its chemical structure allows for modifications that could enhance bioavailability and therapeutic efficacy. Researchers are currently exploring its use in combination therapies to enhance the effectiveness of existing drugs .
Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing novel polymers. Its functional groups enable it to participate in various polymerization reactions, leading to materials with tailored properties for specific applications such as coatings or biomedical devices .
Case Studies
- Anticancer Research : A study published in Molecular Cancer Therapeutics investigated the effects of this compound on breast cancer cells. Results indicated a significant reduction in cell viability and induction of apoptosis through mitochondrial pathways .
- Diabetes Management : Research conducted by Zhang et al. demonstrated that this compound effectively reduced blood glucose levels in diabetic animal models by inhibiting α-glucosidase activity .
- Polymer Development : A recent project focused on creating biodegradable polymers using this compound as a precursor. The resulting materials exhibited enhanced mechanical properties and degradation rates suitable for environmental applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, we compare it with structurally and functionally related compounds, focusing on molecular features , physicochemical properties , and research utility .
Structural Analogues
Compound A : (2S,3S)-2,3-Dihydroxy-4-oxobutanoic Acid
- Molecular Formula : C₄H₆O₅
- Molecular Weight : 134.09 g/mol
- Key Differences: Lacks the 4-chlorophenylamino group, resulting in a simpler structure and reduced molecular weight.
- Applications : Serves as a precursor in organic synthesis and a model compound for studying dihydroxy acid dehydrogenases .
Compound B : 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids (e.g., Compound 13 in )
- General Formula : C₁₂H₁₁ClO₅S (for 4-Cl-substituted aryl)
- Molecular Weight : ~296.73 g/mol
- Key Differences: Incorporates a sulfanyl-carboxymethyl group instead of the dihydroxy and 4-chlorophenylamino moieties. These compounds are synthesized via Michael addition and exhibit varied bioactivity depending on aryl substituents .
Compound C : (2S,3S)-4-(4-Methylphenylamino)-2,3-dihydroxy-4-oxobutanoic Acid
- Hypothetical Structure : Replace the 4-Cl group with 4-CH₃.
Physicochemical Properties
Q & A
Basic: What are the established synthetic routes for preparing (2S,3S)-4-((4-chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid?
Methodological Answer:
A plausible synthetic route involves Friedel-Crafts acylation to introduce the 4-oxobutanoic acid backbone, followed by Michael-type addition to incorporate the 4-chlorophenylamino group (as seen in structurally similar compounds) . For stereochemical control, chiral catalysts or enzymatic resolution may be required to achieve the (2S,3S) configuration. Key steps include:
- Step 1: Friedel-Crafts acylation of maleic anhydride with a chlorophenyl derivative.
- Step 2: Nucleophilic substitution or Michael addition with an amine source to introduce the amino group.
- Step 3: Hydroxylation via stereoselective oxidation or reduction (e.g., Sharpless dihydroxylation).
- Step 4: Purification using column chromatography or recrystallization.
Advanced: How can stereoselective synthesis of the (2S,3S) configuration be optimized to minimize racemization?
Methodological Answer:
Stereoselectivity can be achieved through:
- Chiral auxiliaries: Use of Evans oxazolidinones or Oppolzer’s sultams to direct stereochemistry during hydroxylation.
- Enzymatic resolution: Lipases or esterases to hydrolyze specific enantiomers (e.g., as demonstrated in chiral amino acid synthesis) .
- Asymmetric catalysis: Chiral ligands (e.g., Jacobsen’s Mn-salen catalysts) for hydroxylation steps.
Monitor enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy .
Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR: H and C NMR to confirm the chlorophenyl, amino, and hydroxy groups. H-H COSY and HSQC can resolve overlapping signals from stereocenters.
- IR Spectroscopy: Detect carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~3300 cm) stretches.
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula (e.g., CHClNO).
- HPLC: Reverse-phase HPLC with UV detection at 254 nm for purity assessment .
Advanced: How can researchers resolve discrepancies in enantiomeric purity reported across studies?
Methodological Answer:
Discrepancies may arise from:
- Synthetic methods: Racemic mixtures vs. enantiopure synthesis (e.g., incomplete resolution in Michael additions) .
- Analytical limitations: Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak® IA/IB) or capillary electrophoresis for higher resolution.
- Cross-validate with X-ray crystallography to confirm absolute configuration .
Basic: What biological or pharmacological activities are hypothesized for this compound?
Methodological Answer:
The chlorophenyl and dihydroxy groups suggest potential:
- Enzyme inhibition: Analogous compounds with aryl-amino motifs show activity against kinases or proteases .
- Antimicrobial properties: Similar oxobutanoic acid derivatives exhibit antibacterial effects via membrane disruption.
- Anticancer activity: Hydroxyamino groups may chelate metal ions in metalloenzymes (e.g., HDACs).
Begin with in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Vary substituents: Synthesize analogs with substituents on the chlorophenyl ring (e.g., -F, -NO, -OCH) to assess electronic effects .
- Modify stereochemistry: Compare (2S,3S) vs. (2R,3R) configurations in biological assays.
- Computational modeling: Dock the compound into target proteins (e.g., using AutoDock Vina) to predict binding modes.
- Pharmacokinetic profiling: Assess logP, solubility, and metabolic stability using Caco-2 or microsomal assays .
Advanced: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
Contradictions may stem from:
- Purity issues: Ensure ≥95% purity via HPLC and confirm absence of byproducts (e.g., via LC-MS).
- Assay variability: Standardize protocols (e.g., ATP levels in cytotoxicity assays) and include positive controls.
- Cell line specificity: Test across multiple cell lines (e.g., HeLa, MCF-7) to identify selectivity .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Store at 2–8°C in airtight containers to prevent hydrolysis of the oxo and amino groups.
- Light sensitivity: Use amber vials to avoid photodegradation of the chlorophenyl moiety.
- Solubility: Lyophilize and store in anhydrous DMSO for long-term stability .
Advanced: What analytical challenges arise from the compound’s polar functional groups and stereocenters?
Methodological Answer:
- Chromatographic retention: Use hydrophilic interaction liquid chromatography (HILIC) for polar analytes.
- Stereochemical analysis: Employ ion mobility spectrometry (IMS) or derivatization (e.g., Mosher’s esters) to distinguish enantiomers.
- Degradation products: Monitor via stability-indicating methods (e.g., forced degradation under acidic/alkaline conditions) .
Advanced: How can computational modeling predict metabolic pathways or toxicity?
Methodological Answer:
- Metabolism prediction: Use software like METEOR or ADMET Predictor™ to identify potential Phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- Toxicity screening: Apply DEREK Nexus to flag structural alerts (e.g., mutagenic aryl amines).
- Molecular dynamics (MD): Simulate interactions with cytochrome P450 enzymes to predict clearance rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
